2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE
Overview
Description
2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The thioether derivative is further reacted with an acylating agent to form the acetamide group.
Thiazole Ring Formation: Finally, the phenylthiazole moiety is introduced through a cyclization reaction involving a suitable thioamide precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrate
- 5-Methoxy-1H-benzimidazol-2-thiol
- N-[(5-methoxy-1H-benzimidazol-2-yl)methyl]acetamide
Uniqueness
2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of both benzimidazole and thiazole rings in the same molecule provides a unique scaffold for drug design and development, offering opportunities for the creation of novel therapeutic agents with improved efficacy and selectivity.
Properties
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-25-13-7-8-14-15(9-13)21-18(20-14)27-11-17(24)23-19-22-16(10-26-19)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,20,21)(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHOMQWJDLVAPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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